![molecular formula C19H21N5OS2 B2384920 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189724-71-7](/img/structure/B2384920.png)

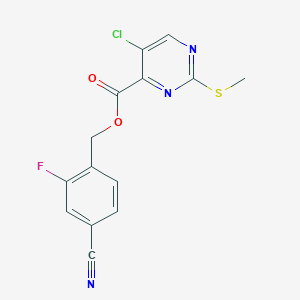

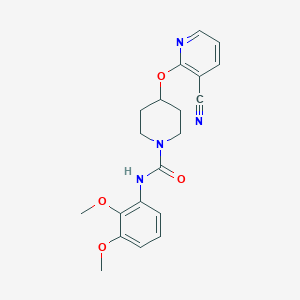

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

- This compound has demonstrated potential as a p21-activated kinase 4 (PAK4) inhibitor, making it relevant for treating human colorectal cancer (CRC) . PAK4 is involved in cell proliferation, migration, and invasion, and inhibiting it could be a therapeutic strategy against CRC.

- PB-10, a derivative of this compound, exhibits an IC50 value of 15.12 μM against PAK4. It significantly suppresses CRC cell proliferation, colony formation, and migration. Additionally, PB-10 promotes the expression of proapoptotic proteins and inhibits downstream PAK4 signaling .

- By modifying the substituents on the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core structure, researchers have developed CX3CR1 antagonists for multiple sclerosis treatment. These compounds exhibit high selectivity for CX3CR1 over the closely related CXCR2 receptor .

- The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which includes this compound, serves as a promising building block in organic synthesis. Its electron-deficient system and rigid planar structure enable efficient intermolecular π–π overlap .

Colorectal Cancer Treatment

Multiple Sclerosis Research

Synthetic Building Blocks

Mechanism of Action

Target of Action

The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase involved in various cellular processes, including cell proliferation, migration, and survival. It plays a crucial role in human colorectal cancer (CRC), making it a potential therapeutic target .

Mode of Action

The compound interacts with PAK4, inhibiting its activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates. The compound’s interaction with PAK4 has been confirmed through molecular docking analysis, which showed possible binding modes between the compound and PAK4 .

Biochemical Pathways

The inhibition of PAK4 affects several biochemical pathways. It suppresses the proliferation and colony formation of human CRC cells . It also promotes the expression of proapoptotic proteins, leading to cell cycle arrest at the sub G0/G1 phase . Furthermore, it inhibits migration, invasion, and adhesion, as well as the PAK4 downstream signaling pathway in HCT-116 cells .

Result of Action

The compound’s action results in significant molecular and cellular effects. It suppresses the proliferation and colony formation of human CRC cells . It also induces cell cycle arrest and promotes the expression of proapoptotic proteins . Additionally, it inhibits migration, invasion, and adhesion of CRC cells .

properties

IUPAC Name |

N-(4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS2/c1-13-5-7-14(8-6-13)22-15(25)11-26-18-16-17(20-12-21-18)23-19(27-16)24-9-3-2-4-10-24/h5-8,12H,2-4,9-11H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELEVCYJYCPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)